(S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl
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Overview
Description
(S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound with a molecular formula of C10H15NO2S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a methylsulfonyl group attached to a phenyl ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is through the Gabriel synthesis. This method involves the alkylation of potassium phthalimide with a primary alkyl halide, followed by the liberation of the primary amine using hydrazine . The reaction conditions typically include the use of a strong base such as potassium hydroxide or sodium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography can ensure the high quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
(S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A structural analog with a thiophene ring instead of a phenyl ring.
Phenylacetone: A related compound with a phenyl group attached to an acetone moiety.
Uniqueness
(S)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and chiral center This gives it distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
(1S)-2-methyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)11(12)9-5-4-6-10(7-9)15(3,13)14/h4-8,11H,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
GSZQZWZBNPIBNO-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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